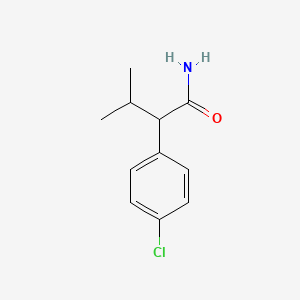

2-(4-Chlorophenyl)-3-methylbutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVCKPXVTOPHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Chlorophenyl 3 Methylbutanamide and Its Analogues

Direct Synthetic Routes to 2-(4-Chlorophenyl)-3-methylbutanamide

The most direct methods for synthesizing this compound typically involve the formation of an amide bond between a carboxylic acid derivative and an amine source. A primary route utilizes an activated form of 2-(4-chlorophenyl)-3-methylbutanoic acid.

One common strategy is the conversion of the carboxylic acid to its corresponding acyl chloride, 2-(4-chlorophenyl)-3-methylbutanoyl chloride. This activated intermediate is then reacted with an amine. For instance, the condensation reaction between 2-(4-chlorophenyl)-3-methylbutanoyl chloride and an amine like 5-methyl-2-aminothiazole is a documented method for producing related N-substituted amides. nih.gov This acyl chloride is a key intermediate in the synthesis of various compounds. nih.gov

The precursor acid, 2-(4-chlorophenyl)-3-methylbutyric acid, can itself be prepared through a multi-step process starting from 4-chlorobenzaldehyde. google.com This process involves:

Aldol condensation with propionaldehyde (B47417) to form 3-(4-chlorophenyl)-2-methylpropenal. google.com

Hydrogenation to yield 3-(4-chlorophenyl)-2-methylpropanol. google.com

Dehydration to produce 1-(4-chlorophenyl)-2-methylpropene-1. google.com

Hydroformylation to give 2-(4-chlorophenyl)-3-methylbutyraldehyde. google.com

Oxidation of the aldehyde to the final carboxylic acid. google.com

An analogous direct amidation involves reacting 3-methylbutanoyl chloride with 4-chloroaniline (B138754), often in the presence of a catalyst, to form N-(4-chlorophenyl)-3-methylbutanamide, a structural isomer of the target compound. vulcanchem.com

Synthesis of Chiral and Stereoisomeric Analogues

The creation of specific stereoisomers of this compound and its analogues requires asymmetric synthesis techniques. Since the core structure contains a chiral center at the alpha-carbon, controlling the stereochemistry is crucial for applications where specific enantiomers are required.

General strategies for asymmetric synthesis of α-amino acids and their derivatives can be adapted for this purpose. One such method involves the use of chiral auxiliaries. For example, a chiral glycine (B1666218) equivalent can be alkylated to introduce the desired side chains with high stereocontrol. mdpi.com This approach could be applied by alkylating a chiral nickel(II) complex of a glycine Schiff base with a suitable electrophile to install the 4-chlorophenyl and isopropyl groups stereoselectively. mdpi.com

Another powerful technique is the asymmetric condensation of prochiral starting materials. Recent advances in organocatalysis have enabled the enantioselective synthesis of chiral sulfur compounds like sulfinate esters. nih.gov This principle of using a chiral catalyst to control the stereochemical outcome of a condensation reaction could be conceptually extended to the formation of the amide bond in analogues of this compound. The synthesis of specific stereoisomers, such as cis and trans isomers of triazolo[4,3-a]quinazolin-5-ones, has been achieved through regioselective reactions, with the final stereochemistry confirmed by X-ray and NMR studies. nih.gov Such methods highlight the precise control achievable in modern organic synthesis.

Multi-component Reaction Strategies for Derivatives

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. tcichemicals.com These reactions are exceptionally valuable for rapidly generating libraries of structurally diverse compounds. The Ugi four-component reaction (U-4CR) is particularly relevant for synthesizing derivatives of α-amino amides. researchgate.netbeilstein-journals.org

The classical U-4CR involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov To generate derivatives analogous to this compound, one could utilize the following components:

Aldehyde: 4-Chlorobenzaldehyde

Amine: Ammonia (B1221849) or a primary amine

Carboxylic Acid: Isovaleric acid (3-methylbutanoic acid)

Isocyanide: A suitable isocyanide, such as tert-butyl isocyanide

The reaction proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and carboxylic acid to yield an α-acylamino amide product. beilstein-journals.org This one-pot procedure offers a highly convergent and atom-economical route to a wide range of derivatives by simply varying the starting components. researchgate.netnih.gov The Ugi five-center-four-component reaction (U-5C-4CR) is a variant that uses α-amino acids as bifunctional starting materials to produce 1,1′-iminodicarboxylic acid derivatives. mdpi.com

Table 1: Example Components for Ugi-4CR Synthesis of Analogues

| Component | Example Reactant | Role in Final Structure |

| Aldehyde | 4-Chlorobenzaldehyde | Provides the 4-chlorophenyl group at the α-position |

| Amine | Methylamine | Forms the N-methyl amide |

| Carboxylic Acid | Isovaleric acid | Provides the isopropyl group and carbonyl of the acyl chain |

| Isocyanide | Cyclohexyl isocyanide | Forms the N-cyclohexyl carboxamide |

Derivatization from Key Precursors

Derivatives can be synthesized by modifying key chemical intermediates. Precursors such as α-amino acids or halogenated butanamides serve as versatile platforms for introducing new functional groups through various reactions.

Acylation and Isothiocyanation Reactions

Acylation is a fundamental transformation for creating amides. Starting with a precursor amine, such as one derived from 2-(4-chlorophenyl)-3-methylbutanoic acid, various acylating agents can be used to generate a diverse set of amides. For example, reacting an amine with an acyl chloride, like 3-methylbenzoyl chloride or chloroacetyl chloride in the presence of a base, is a standard method for forming the corresponding N-acyl derivative. nih.gov

Isothiocyanation involves the reaction of a primary amine with a reagent like thiophosgene (B130339) or carbon disulfide to yield an isothiocyanate. This functional group can then be reacted with other nucleophiles to create thiourea (B124793) derivatives, further expanding the library of accessible compounds.

Coupling Reactions (e.g., HATU-based)

Modern peptide coupling reagents provide efficient and mild methods for amide bond formation, minimizing side reactions and racemization. researchgate.net HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly effective aminium-based coupling reagent used extensively in organic synthesis. wikipedia.orgacsgcipr.org

The synthesis of this compound using HATU would involve the reaction of 2-(4-chlorophenyl)-3-methylbutanoic acid with an ammonia source. The general mechanism proceeds in two stages: wikipedia.org

Activation of the Carboxylic Acid: The carboxylate, formed by deprotonation with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), attacks HATU. This forms a highly reactive OAt-active ester. wikipedia.orgmychemblog.com

Nucleophilic Attack: The amine nucleophile then attacks the activated ester, forming the desired amide bond and releasing tetramethylurea as a byproduct. wikipedia.org

HATU-mediated couplings are known for their high yields and fast reaction rates, even with sterically hindered substrates. wikipedia.orgsigmaaldrich.com The reactions are typically performed at room temperature in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. fishersci.co.ukcommonorganicchemistry.com

Table 2: Typical Conditions for HATU-Mediated Amide Coupling

| Component | Role | Typical Stoichiometry |

| Carboxylic Acid | Substrate | 1.0 eq |

| Amine | Substrate | 1.0 - 1.2 eq |

| HATU | Coupling Reagent | 1.0 - 1.1 eq |

| Base (e.g., DIPEA, TEA) | Activator/Acid Scavenger | 2.0 - 3.0 eq |

| Solvent (e.g., DMF) | Reaction Medium | - |

Reactions with Halogenated Butanamides

Halogenated amides, particularly α-haloamides, are versatile intermediates in organic synthesis. nih.gov The halogen atom serves as a good leaving group, allowing for nucleophilic substitution reactions. researchgate.net A synthetic strategy for analogues could involve the reaction of an α-bromo butanamide with a nucleophile.

For example, a 2-bromo-3-methylbutanamide (B1267469) derivative could undergo nucleophilic substitution with a 4-chlorophenyl-containing nucleophile. More commonly, an α-haloamide like 2-chloro-N-(2,6-dimethylphenyl)acetamide can be alkylated by an amine, such as diethylamine, to produce more complex amide structures. nih.gov This highlights a pathway where the C-N bond is formed via substitution at a halogenated carbon, offering an alternative to traditional amide coupling. Halogenation itself is a fundamental process for creating these reactive intermediates, involving the replacement of a hydrogen atom with a halogen like chlorine or bromine. numberanalytics.commt.comwordpress.com

Functional Group Interconversions in Analogues Synthesis

Functional group interconversion (FGI) is a fundamental approach in organic synthesis that involves the transformation of one functional group into another. In the context of this compound analogues, FGI allows for the generation of a wide array of derivatives, including modifications of the amide moiety, and the introduction of other functional groups such as esters, ketones, and thioamides. These transformations are crucial for fine-tuning the biological activity and physicochemical properties of the parent compound.

A primary precursor for many of these syntheses is 2-(4-chlorophenyl)-3-methylbutanoic acid, which can be prepared through various routes, including the oxidation of 2-(4-chlorophenyl)-3-methylbutanal. google.com

The most common functional group interconversion for generating analogues of this compound involves the formation of new amide bonds. This is typically achieved by first converting the carboxylic acid of 2-(4-chlorophenyl)-3-methylbutanoic acid into a more reactive species, such as an acyl chloride. This activated intermediate can then readily react with a variety of amines to yield N-substituted amides.

A notable example is the synthesis of 2-(4-chlorophenyl)-3-methyl-N-(5-methylthiazol-2-yl)butanamide. This compound is prepared through the condensation reaction of 2-(4-chlorophenyl)-3-methylbutanoyl chloride with 5-methyl-2-aminothiazole. nih.gov The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov This methodology provides a versatile route to a wide range of N-heteroaryl amides.

Similarly, N-aryl amides can be synthesized. For instance, various N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides have been prepared, demonstrating the broad applicability of this synthetic approach for creating diverse amide libraries. nih.gov

| Precursor | Reagent | Product | Transformation |

| 2-(4-chlorophenyl)-3-methylbutanoyl chloride | 5-methyl-2-aminothiazole | 2-(4-Chlorophenyl)-3-methyl-N-(5-methylthiazol-2-yl)butanamide | Acyl chloride to N-heteroaryl amide |

| 4-phenyl-3-(4-phenoxyphenyl)butanoic acid | Various anilines | N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides | Carboxylic acid to N-aryl amide |

This table illustrates common amide bond formation reactions for the synthesis of this compound analogues.

The conversion of the amide functionality into a thioamide represents another important functional group interconversion. Thioamides are known to have distinct electronic and steric properties compared to their amide counterparts, which can significantly impact biological activity. The most common method for this transformation is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).

While specific examples for the thionation of this compound are not extensively documented in readily available literature, the general applicability of Lawesson's reagent for the conversion of a wide range of amides to thioamides is well-established. researchgate.netorganic-chemistry.org The reaction typically involves heating the amide with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene. This method has been successfully applied to the synthesis of various thioamides, including thiolactams. researchgate.net Other thiating reagents, such as phosphorus pentasulfide (P₄S₁₀), can also be employed for this transformation. mdpi.comnih.gov

| Starting Material | Reagent | Product | Transformation |

| Amide | Lawesson's Reagent | Thioamide | Amide to Thioamide |

| Amide | Phosphorus Pentasulfide (P₄S₁₀) | Thioamide | Amide to Thioamide |

This table outlines general methods for the conversion of amides to thioamides, applicable to the synthesis of thioamide analogues of this compound.

The synthesis of ester and ketone analogues of this compound typically starts from the parent carboxylic acid, 2-(4-chlorophenyl)-3-methylbutanoic acid.

Ester Analogues: Esterification of 2-(4-chlorophenyl)-3-methylbutanoic acid can be achieved through standard methods, such as Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For example, ethyl 3-(4-chlorophenyl)-3-methylbutanoate has been synthesized, showcasing a straightforward esterification. While the specific synthesis method for this particular ester isn't detailed, it represents a common and accessible analogue.

Ketone Analogues: Ketone analogues can be prepared from 2-(4-chlorophenyl)-3-methylbutanoic acid by reacting it with an organometallic reagent, such as an organolithium or Grignard reagent. This approach allows for the introduction of a variety of alkyl or aryl groups. While specific examples for the direct conversion of 2-(4-chlorophenyl)-3-methylbutanoic acid to a ketone are not prevalent in the searched literature, the synthesis of ketone precursors to the acid, such as 4-chlorophenyl isopropyl ketone, is documented. google.com The synthesis of ketone analogues often involves multi-step sequences.

| Precursor | Reagent/Method | Product | Transformation |

| 2-(4-chlorophenyl)-3-methylbutanoic acid | Alcohol, Acid Catalyst | Alkyl 2-(4-chlorophenyl)-3-methylbutanoate | Carboxylic acid to Ester |

| 2-(4-chlorophenyl)-3-methylbutanoic acid | Organometallic Reagent | Ketone Derivative | Carboxylic acid to Ketone |

This table summarizes the synthesis of ester and ketone analogues from 2-(4-chlorophenyl)-3-methylbutanoic acid.

Computational Chemistry and Theoretical Investigations of 2 4 Chlorophenyl 3 Methylbutanamide and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the molecular geometry and electronic properties of complex organic molecules. biointerfaceresearch.com For derivatives containing chlorophenyl groups, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to optimize the ground state molecular structure. biointerfaceresearch.comresearchgate.net

These calculations provide detailed information on geometric parameters such as bond lengths and angles. researchgate.net Furthermore, they are used to determine key electronic properties by analyzing frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of molecular reactivity and stability. biointerfaceresearch.comresearchgate.net A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated from these calculations. biointerfaceresearch.com An MEP surface illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for understanding intermolecular interactions, including how a molecule might interact with a biological receptor. biointerfaceresearch.com

Table 1: Representative Electronic Properties of a Chlorophenyl Derivative Calculated via DFT

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| Energy Gap (HOMO-LUMO) | 5.0 eV | Indicates chemical reactivity and kinetic stability. |

Note: Data are representative examples based on calculations for structurally similar compounds and are for illustrative purposes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. For derivatives of 2-(4-Chlorophenyl)-3-methylbutanamide, docking studies can screen for interactions with various enzymes or receptors.

In studies of related chlorophenyl compounds, molecular docking has been used to fit molecules into the active sites of protein targets. niscpr.res.innih.gov These simulations calculate a binding energy, which estimates the affinity of the ligand for the protein. nih.gov The results can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-protein complex under physiological conditions. nih.gov This helps to validate the interactions predicted by docking and assess the stability of the binding pose. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model, the activity of new, untested compounds can be predicted, guiding the synthesis of more potent molecules and reducing the need for extensive experimental screening. researchgate.net

QSAR models are built using molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These can be categorized as electronic, steric, hydrophobic, and topological, among others.

LogP (Octanol-Water Partition Coefficient): This descriptor measures the hydrophobicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. A predicted version, such as XlogP, is often calculated.

Topological Polar Surface Area (TPSA): TPSA is calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

Hydrogen Bond Counts: The number of hydrogen bond donors and acceptors in a molecule is critical for its interaction with biological targets. These counts are frequently used as descriptors in QSAR models.

Table 2: Calculated Molecular Descriptors for a this compound Derivative

| Molecular Descriptor | Calculated Value | Relevance in QSAR |

|---|---|---|

| XlogP | 2.7 | Indicates hydrophobicity and affects membrane permeability. uni.lu |

| Hydrogen Bond Donor Count | 1 | Quantifies the potential to form hydrogen bonds with a receptor. |

| Hydrogen Bond Acceptor Count | 1 | Quantifies the potential to form hydrogen bonds with a receptor. |

| Rotatable Bond Count | 3 | Relates to the conformational flexibility of the molecule. |

Note: Values are based on the parent compound this compound (CID 12898176) as found in PubChem. uni.lu

Once a QSAR model is established using a training set of molecules with known activities, it can be used to predict the biological activity of novel compounds. For a series of this compound derivatives, a QSAR model could predict their potential herbicidal, antifungal, or other activities based on their calculated molecular descriptors. nih.gov The results of such models can highlight which structural modifications—such as adding or removing specific functional groups—are most likely to enhance the desired biological effect, thereby streamlining the design and synthesis process. nih.gov

Theoretical Spectroscopy (e.g., IR and Raman Frequencies)

Computational methods can accurately predict the vibrational spectra (Infrared and Raman) of molecules. Theoretical spectra are typically calculated using DFT methods, and the results are compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes. researchgate.netresearchgate.net

Table 3: Comparison of Experimental and Theoretically Calculated IR Frequencies for Key Functional Groups in Related Amide Structures

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | ~3351 | ~3486 | Stretching of the amide N-H bond. researchgate.net |

| C=O Stretch | ~1680 | ~1700 | Stretching of the carbonyl group in the amide. mdpi.com |

| C-Cl Stretch | ~750 | ~715 | Stretching of the carbon-chlorine bond on the phenyl ring. orientjchem.org |

Note: Frequencies are representative values from studies on structurally related compounds and are for illustrative purposes. Calculated frequencies are often scaled to better match experimental data. researchgate.net

Structure Activity Relationship Sar Studies and Mechanistic Insights into Biological Activities of 2 4 Chlorophenyl 3 Methylbutanamide Analogues

Evaluation of Stereochemistry in Biological Activity (e.g., Chiral vs. Racemic Forms)

Chirality plays a pivotal role in the biological activity of many compounds, as enantiomers can exhibit significantly different pharmacological and pharmacokinetic properties. nih.govmdpi.com This distinction arises because biological targets, such as enzymes and receptors, are themselves chiral macromolecules, leading to stereospecific interactions. mdpi.com

For analogues related to the butanamide scaffold, stereochemistry has been shown to be a critical determinant of potency. In the case of 3-(p-chlorophenyl)-4-aminobutanoic acid, a related aminobutanoic acid structure, the racemic mixture was resolved into its constituent enantiomers. Pharmacological evaluation revealed that the R(+) enantiomer was 1.4 to 1.9 times more effective than the racemate and 4.2 to 9.2 times more potent than the S(-) enantiomer, highlighting a clear stereochemical preference for activity. nih.gov

This enantioselectivity is also evident in enzyme inhibition. An oxaspiropiperidine inhibitor of the Chikungunya virus (CHIKV) nsP2 helicase, which was initially tested as a racemic mixture, was later resolved into its (R) and (S) enantiomers. nih.gov Subsequent biochemical assays demonstrated a dramatic difference in activity, with the (R)-enantiomer being the active form responsible for the potent inhibition of the viral helicase. nih.gov Similarly, studies on nature-inspired compounds like 3-Br-acivicin revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that uptake and target interaction are stereospecific processes. nih.gov These findings underscore the importance of evaluating chiral forms independently to identify the most active stereoisomer and understand the structural requirements for biological interactions.

Investigating Substituted Butanamide Scaffolds for Biological Potential

Modification of the butanamide scaffold, including substitutions on the phenyl ring and alterations to the amide portion, has yielded a diverse library of compounds with a wide spectrum of biological activities.

Substituted butanamide and related amide scaffolds have been investigated for their potential to modulate inflammatory responses. Research has focused on the development of small molecules that can suppress the expression of pro-inflammatory cytokines, which are key mediators in inflammatory diseases. nih.govresearchgate.net

In one study, novel benzoxazole (B165842) derivatives featuring a 4-amino-butanamide moiety were synthesized and evaluated. Several of these compounds demonstrated potent inhibition of lipopolysaccharide (LPS)-induced IL-1β and IL-6 mRNA expression in vitro. nih.gov Further in vivo testing confirmed that select compounds significantly decreased the mRNA levels of IL-1β, IL-6, and TNF-α, indicating their effectiveness in suppressing key inflammatory cytokines. nih.gov Similarly, butenolide-based amide derivatives have been synthesized and shown to exhibit significant in vivo anti-inflammatory activity, with some compounds also suppressing the expression of COX-2 and NF-κB. researchgate.net Another study on naproxen-sulfamethoxazole conjugates, which contain a propanamide structure, showed potent anti-inflammatory action by inhibiting carrageenan-induced edema. nih.gov

The butanamide scaffold has been incorporated into molecules designed to combat microbial and fungal pathogens, addressing the challenge of rising antibiotic resistance. mdpi.com Valine-derived compounds, which share the 3-methylbutanamide core structure, have shown antimicrobial activity against Gram-positive bacterial strains and the fungus Candida albicans. evitachem.com

A broader investigation into a series of 4-chlorocinnamanilides and 3,4-dichlorocinnamanilides revealed significant antibacterial efficacy. mdpi.com Several of these compounds showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). mdpi.com The structure-activity relationship indicated that lipophilic, electron-withdrawing substituents at the meta positions of the anilide ring contributed to higher activity. mdpi.com

In the realm of antifungal agents, nicotinamide (B372718) and oxadiazole derivatives have demonstrated notable potential. nih.govnih.govmdpi.com One study on nicotinamide derivatives identified a compound with potent activity against C. albicans, including fluconazole-resistant strains, with a Minimum Inhibitory Concentration (MIC) value of 0.25 μg/mL. nih.gov Another series of 1,2,4-oxadiazole (B8745197) derivatives containing an amide fragment also exhibited remarkable antifungal activity against Sclerotinia sclerotiorum. mdpi.com

Analogues featuring a chlorophenyl group attached to various heterocyclic scaffolds have been a focus of anticancer research. The combination of a thiazolidinone core with a (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety has yielded compounds with significant cytotoxic effects against various cancer cell lines. mdpi.comnih.gov

SAR analysis of these hybrid molecules revealed that the presence of the chlorophenyl-containing propenylidene fragment was essential for anticancer activity. nih.gov Furthermore, the nature of the substituent at position 3 of the thiazolidinone ring was found to be important, with derivatives containing carboxylic acid residues showing the most potent effects. nih.gov One such derivative demonstrated high cytotoxicity against breast cancer cell lines MCF-7 (IC₅₀ = 5.54 µM) and MDA-MB-231 (IC₅₀ = 8.01 µM). mdpi.com Other research has focused on 1,3-thiazole derivatives, where a compound bearing an ortho-chlorine on a phenyl ring was found to be the most active derivative against Hela cervical cancer cells, with an IC₅₀ value of 1.3 µM. ijcce.ac.ir

The versatility of the substituted butanamide scaffold and related structures is further demonstrated by their ability to inhibit specific enzymes involved in various pathological processes.

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of enzymes involved in processes such as pH regulation and CO₂ transport. nih.gov Their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. nih.govbiointerfaceresearch.com A novel compound, 2-(4-chlorophenyl)-N'-hydroxyethanimidamide, was specifically designed and evaluated as a CA inhibitor, with molecular docking studies confirming its interaction with the enzyme's active site. biointerfaceresearch.com The primary mechanism for many CA inhibitors, particularly sulfonamide-based compounds, involves the anionic sulfonamide group binding directly to the zinc ion in the enzyme's active site, disrupting its catalytic function. mdpi.com

IMPDH Inhibition: Inosine monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a target for antiviral, anticancer, and immunosuppressive therapies. nih.govnih.gov There are two isoforms, IMPDH1 and IMPDH2, and inhibitors can show selectivity. nih.gov Analogues are often designed to compete with the natural substrate (IMP) or the cofactor (NAD+), while others, like mycophenolic acid, bind to an allosteric site. researchgate.net Research has demonstrated that IMPDH inhibition can suppress the growth of certain leukemias by inducing apoptosis and enhancing cell differentiation. nih.gov

nsP2 Helicase Inhibition: The non-structural protein 2 (nsP2) helicase of alphaviruses like Chikungunya virus (CHIKV) is essential for viral replication, making it a key target for antiviral drug development. nih.govbiorxiv.org A class of oxaspiropiperidine inhibitors has been identified that targets nsP2 helicase. biorxiv.org Biochemical analyses revealed that these compounds act as noncompetitive, allosteric inhibitors with respect to both ATP and ssRNA substrates. nih.govbiorxiv.org A strong positive correlation has been established between the compounds' ability to inhibit the nsP2hel ATPase activity and their antiviral efficacy, confirming that helicase inhibition is the primary mechanism of action. researchgate.net

Analogues containing a 4-chlorophenyl group are prominent in the field of cannabinoid receptor 1 (CB1) antagonism. The CB1 receptor is a G-protein coupled receptor involved in regulating appetite and energy balance, and its antagonism has been explored as a strategy for treating obesity. jbclinpharm.orgjbclinpharm.orgwikipedia.org

The first selective CB1 receptor antagonist to be well-characterized was rimonabant, N-(piperidine-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide. jbclinpharm.orgwikipedia.org This compound features a 4-chlorophenyl group as a key structural moiety. wikipedia.org CB1 antagonists function as inverse agonists, binding to the receptor and preventing its activation by endocannabinoids. wikipedia.org This action in hypothalamic areas of the brain, which are involved in controlling food intake, leads to decreased appetite and body weight. wikipedia.orgnih.gov The general pharmacophore for this class of antagonists includes a central cyclic core substituted with two aromatic units, one of which is often the 4-chlorophenyl group. wikipedia.org

Modulation of Cellular Pathways

The biological activity of compounds structurally related to 2-(4-chlorophenyl)-3-methylbutanamide can be attributed to their ability to modulate specific cellular signaling pathways. Studies on analogous structures, such as aryl sulfonamides, have provided insight into these mechanisms, particularly concerning antiproliferative effects. For instance, a series of aryl sulfonamide hybrid compounds were evaluated for their activity against human breast cancer cell lines. nih.gov One of the most promising compounds in this series, which features an electron-withdrawing nitro group on the aryl sulfonamide moiety, demonstrated significant effects on cell cycle progression. nih.gov

This compound was observed to promote morphological changes and alter the dynamics of the cell cycle in MDA-MB-231 cells. nih.gov Specifically, it induced an arrest in the G1/S transition phase of the cell cycle. nih.gov This finding suggests that the antiproliferative activity of these compounds is linked to their ability to interfere with the cellular machinery that governs cell division and growth, highlighting a specific pathway modulation that contributes to their biological effect. nih.gov

Herbicidal Activity

Analogues of this compound have been investigated for their potential as herbicides. A notable example is the study of beflubutamid (B1667910) analogues, which target the enzyme phytoene (B131915) desaturase (PDS), a key component in the carotenoid biosynthesis pathway in plants. nih.gov The inhibition of PDS leads to the destruction of phytochromes or the inhibition of pigment biosynthesis, resulting in bleaching and plant death. researchgate.net

In a study evaluating the post-emergent herbicidal activity of a series of beflubutamid analogues, several compounds showed excellent efficacy against various weed species. nih.gov The structure-activity relationship (SAR) revealed that the stereochemistry of the molecule is crucial for its activity. Chiral compounds, specifically the (S)-enantiomers of analogues (S)-6h and (S)-6q , exhibited higher herbicidal activities than their racemic mixtures at equivalent dosages. nih.gov Molecular docking studies corroborated these findings, indicating that the (S)-enantiomers have stronger binding affinities with Oryza sativa phytoene desaturase (OsPDS), which correlates with their enhanced herbicidal effect. nih.gov

The table below summarizes the herbicidal activity of selected beflubutamid analogues against common weeds at a dosage of 300 g ai/ha. nih.gov

| Compound | Amaranthus retroflexus | Abutilon theophrasti | Medicago sativa |

| Beflubutamid (BF) | 90% | 100% | 100% |

| (Rac)-6h | 90% | 100% | 80% |

| (Rac)-6q | 100% | 100% | 100% |

These results underscore that compounds like (S)-6h and (S)-6q are promising candidates for the development of new, highly effective herbicides. nih.gov

Role of Specific Moieties in Biological Activity (e.g., Chlorophenyl Ring, Heterocyclic Groups, Sulfamoyl Group, Amino Acid Linkers)

Chlorophenyl Ring: The substitution pattern of chlorine atoms on the phenyl ring is a critical determinant of biological activity in many classes of compounds, including herbicides. mdpi.com For instance, in studies of toxoflavin (B1683212) analogues, compounds with chlorophenyl groups were compared to those with fluorophenyl substitutions. While the fluorinated analogues generally showed higher herbicidal activity, the study confirmed that halogen substitution on the phenyl ring is a key element in the molecule's interaction with its biological target. nih.gov In phenoxyacetic acid-derived herbicides, the specific position of the chlorine atom on the aromatic ring affects not only the herbicidal efficacy but also the compound's reactivity and polarity. mdpi.com The presence of the para-chloro substituent in the this compound scaffold is thus expected to play a crucial role in its binding affinity and biological function.

Heterocyclic Groups: The incorporation of heterocyclic rings is a common strategy for enhancing the biological activity of lead compounds. In the development of novel synthetic auxin herbicides, modifying 2-picolinic acid by introducing a substituted pyrazole (B372694) ring at the 6-position led to compounds with potent, broad-spectrum herbicidal activity. mdpi.com Similarly, the herbicidal compound toxoflavin possesses a core structure formed by the fusion of two heterocyclic rings, uracil (B121893) and 1,2,4-triazine, which is central to its mode of action. nih.gov These examples demonstrate that introducing heterocyclic moieties into analogues of this compound could be a viable strategy for discovering novel and potent bioactive agents.

Sulfamoyl Group: The sulfamoyl group is a key pharmacophore in a variety of therapeutic agents. In a SAR study focused on developing antiproliferative agents, a series of aryl sulfonamide hybrids were synthesized and evaluated. nih.gov The study used N-{4-[(2-hydroxy-3-methoxy-5-propylphenyl)sulfamoyl]phenyl}acetamide as a starting point and introduced modifications to the substituents of the aryl sulfonamide. nih.gov It was found that compounds with an electron-withdrawing nitro group on the aryl sulfonamide moiety efficiently reduced the cell viability of human breast cancer cell lines, demonstrating the importance of this group's electronic properties for cytotoxic activity. nih.gov

Amino Acid Linkers: The core structure of this compound itself is derived from the amino acid valine, highlighting the importance of amino acid scaffolds in designing bioactive molecules. N-aryl α-amino acids are important building blocks for many pharmaceuticals. researchgate.net SAR studies on a series of N(alpha)-acyl-L-leucine(2-phenylaminoethyl)amide derivatives revealed a new class of selective, non-covalent inhibitors of cathepsin K. nih.gov In these molecules, the L-leucine core acts as a critical linker, positioning the other functional groups for optimal interaction with the enzyme's active site. nih.gov The stereochemistry of the amino acid linker is often crucial, as demonstrated in the synthesis of chiral α-amino-N-aryl amides, where maintaining the correct enantiomeric form is essential for biological activity. nih.gov

Rational Design Strategies Based on SAR

Rational design, guided by SAR data and computational methods, is a powerful strategy for discovering and optimizing bioactive compounds. This approach leverages an understanding of the relationship between a molecule's structure and its biological function to create more potent and selective agents. nih.govnih.gov

One successful application of this strategy is in the development of novel synthetic auxin herbicides. Researchers used the structural skeletons of existing commercial herbicides, halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, as a template. mdpi.com By synthesizing a library of new 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds and testing their activity, they generated data to build an adaptive three-dimensional quantitative structure–activity relationship (3D-QSAR) model. mdpi.com This model, combined with molecular docking analyses of the compounds with the target receptor protein AFB5, guided the synthesis of further analogues with improved herbicidal potency. mdpi.com

Molecular docking is a key tool in rational design, as it provides insights into the potential binding modes of a ligand with its target protein. In the development of beflubutamid analogues, docking simulations were used to explain the experimental observation that (S)-enantiomers were more herbicidally active than their racemic counterparts. The models showed a stronger binding affinity of the (S)-forms to the active site of the target enzyme, phytoene desaturase. nih.gov

Another rational design strategy involves combining known active subunits to create novel hybrid molecules. This approach was used to design herbicide safeners by synthesizing a series of novel substituted oxazole (B20620) isoxazole (B147169) carboxamides. nih.gov The design was based on the hypothesis that combining these two active heterocyclic systems would lead to compounds with enhanced protective effects. Molecular docking was then used to confirm that the designed compounds could compete with the herbicide at the active site of the target enzyme, acetolactate synthase, providing a mechanistic basis for their safener activity. nih.gov

Future Research Directions for 2 4 Chlorophenyl 3 Methylbutanamide

Exploration of Novel Synthetic Pathways for Enhanced Yield and Selectivity

The efficient and selective synthesis of 2-(4-Chlorophenyl)-3-methylbutanamide is a prerequisite for any further investigation into its properties and applications. While traditional methods for amide bond formation exist, future research should focus on the development of novel, more efficient synthetic pathways that offer high yields, selectivity, and are environmentally benign.

Furthermore, exploration of continuous flow synthesis methodologies could offer significant advantages in terms of scalability, safety, and process control. The optimization of reaction parameters such as temperature, pressure, catalyst loading, and residence time in a flow reactor could lead to a highly efficient and automated synthesis of this compound.

| Parameter | Traditional Synthesis | Proposed Novel Pathways |

| Reagents | Stoichiometric activating agents | Catalytic amounts of transition metals or organocatalysts |

| Byproducts | Stoichiometric waste | Minimal, primarily water |

| Efficiency | Often lower yields, complex purification | Potentially higher yields, simplified workup |

| Scalability | Can be challenging | Amenable to continuous flow processes |

Advanced Computational Studies for Enhanced Biological Prediction and Target Identification

In the absence of extensive experimental data, advanced computational studies provide a powerful and resource-effective means to predict the biological potential of this compound and to identify its likely molecular targets. nih.gov Future research in this area should employ a multi-faceted in silico approach to build a comprehensive profile of the compound's potential bioactivities.

In Silico Target Prediction: A variety of computational tools can be used to screen this compound against databases of known protein structures and pharmacophore models. nih.govnih.gov These methods can generate a list of potential biological targets based on the compound's structural and electronic features. nih.gov This initial screening can help to prioritize experimental testing and guide the design of focused biological assays.

Molecular Docking: Once potential targets have been identified, molecular docking simulations can be employed to predict the binding mode and affinity of this compound to these proteins. researchgate.netnih.gov These studies can provide valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding. nih.gov This information is crucial for understanding the potential mechanism of action and for the rational design of more potent derivatives.

Pharmacophore Modeling: By analyzing the three-dimensional arrangement of chemical features in this compound, a pharmacophore model can be developed. mdpi.comresearchgate.net This model represents the essential steric and electronic features required for biological activity and can be used to virtually screen large compound libraries for molecules with similar properties, potentially leading to the discovery of new active compounds with diverse chemical scaffolds. mdpi.comresearchgate.net

| Computational Method | Application for this compound | Expected Outcome |

| In Silico Target Prediction | Screening against protein databases | A prioritized list of potential biological targets |

| Molecular Docking | Predicting binding mode and affinity to identified targets | Understanding of key molecular interactions and mechanism of action |

| Pharmacophore Modeling | Defining essential structural features for activity | A virtual screening tool for discovering new active compounds |

Elucidation of Broader Biological Target Landscape for Derivatives

Preliminary evidence suggests that derivatives of the this compound scaffold may possess interesting biological activities. For instance, some analogs have been investigated for their potential as insecticides and for their anticonvulsant properties. mdma.ch Future research should aim to systematically explore the biological target landscape of a diverse library of this compound derivatives.

This can be achieved through a combination of high-throughput screening (HTS) and focused biological assays. An initial broad screening against a panel of diverse biological targets can help to identify promising areas of activity. Subsequently, more focused studies can be conducted to confirm these initial hits and to elucidate the specific molecular targets and mechanisms of action. For example, derivatives showing insecticidal activity could be tested against known insect-specific targets such as nicotinic acetylcholine (B1216132) receptors or GABA-gated chloride channels. thepharmajournal.com Similarly, derivatives with anticonvulsant potential could be evaluated for their effects on ion channels or neurotransmitter receptors in the central nervous system. mdma.chmdpi.com

A systematic exploration of the biological activities of a well-designed library of derivatives will be crucial in mapping the structure-activity relationships (SAR) and identifying the key structural modifications that influence potency and selectivity for different biological targets.

Development of Structure-Based Design Principles for New Chemical Entities

A thorough understanding of the structure-activity relationships of this compound and its analogs will be instrumental in the development of structure-based design principles for new chemical entities (NCEs). This involves identifying the key structural features of the molecule that are responsible for its biological activity and then systematically modifying these features to enhance potency, selectivity, and pharmacokinetic properties.

One powerful strategy in this regard is the use of bioisosteric replacements . cambridgemedchemconsulting.com Bioisosteres are functional groups or substituents that have similar physical or chemical properties and which can be interchanged to modulate the biological activity of a compound. cambridgemedchemconsulting.com For example, the chlorine atom on the phenyl ring could be replaced with other halogens or with a trifluoromethyl group to alter the electronic properties and lipophilicity of the molecule. cambridgemedchemconsulting.com Similarly, the amide functional group could be replaced with other bioisosteric groups to improve metabolic stability or to introduce new hydrogen bonding interactions. drughunter.com

The integration of computational modeling with synthetic chemistry will be key to the successful application of structure-based design. For instance, molecular docking studies can be used to predict how different structural modifications will affect the binding of the compound to its target protein. nih.gov This in silico feedback can then be used to guide the synthesis of new, more potent, and selective analogs. By iteratively applying this design-synthesis-testing cycle, it should be possible to develop novel chemical entities based on the this compound scaffold with optimized biological activities for a range of potential applications.

| Design Principle | Application to this compound | Potential Outcome |

| Bioisosteric Replacement | Substitution of the chloro group or amide linkage | Modulation of potency, selectivity, and pharmacokinetic properties |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the scaffold and substituents | Identification of key structural features for biological activity |

| Computational Modeling | In silico prediction of the effects of structural modifications | Rational design of more potent and selective analogs |

Q & A

Q. What analytical techniques are recommended for the structural elucidation of 2-(4-Chlorophenyl)-3-methylbutanamide?

A combination of GC-MS , LC-HRMS , NMR spectroscopy (¹H, ¹³C, HMBC) , and X-ray crystallography is essential for unambiguous identification. For example, HMBC correlations in 2D NMR experiments confirm through-bond connectivity, resolving ambiguities in stereochemistry or substituent positioning. LC-HRMS provides accurate mass data to verify molecular formula (C₁₃H₁₇ClN₂O₂), while X-ray crystallography delivers definitive spatial arrangement .

Q. How can researchers differentiate this compound from structurally similar new psychoactive substances (NPS)?

Focus on diagnostic fragmentation patterns in LC-HRMS. For instance, the fragmentation pathway of this compound includes a characteristic loss of the 4-chlorophenylacetamido group (C₈H₇ClNO), producing a fragment ion at m/z 114.0682 (C₅H₁₀N₂O). Comparing retention times and isotopic patterns (e.g., chlorine’s A+2 peak) further aids differentiation .

Q. What safety precautions are critical when handling reactive derivatives like 2-(4-Chlorophenyl)-3-methylbutyryl chloride?

Use fume hoods , chemical-resistant gloves , and eye protection (e.g., goggles). Reactive acyl chlorides require inert atmospheres (e.g., nitrogen) to prevent hydrolysis. Immediate rinsing with water is necessary upon skin/eye contact (S26 safety protocol) .

Advanced Research Questions

Q. How should researchers address discrepancies in metabolic or toxicological data for understudied NPS like this compound?

Employ in vitro hepatocyte models coupled with high-resolution mass spectrometry (HRMS) to track phase I/II metabolites. For conflicting toxicity results, validate using orthogonal assays (e.g., MTT assays for cytotoxicity and ROS detection for oxidative stress). Cross-reference with structurally related compounds (e.g., opioid derivatives) to infer potential metabolic pathways .

Q. What experimental strategies are effective for probing receptor-specific activity of this compound?

Use G-protein-coupled receptor (GPCR) screening assays with radiolabeled ligands or calcium flux assays . For example, this compound’s structural similarity to synthetic GPR43 agonists suggests testing its binding affinity via competitive displacement assays using known agonists (e.g., CFMB) .

Q. How can isomerization or crystallization challenges during synthesis be optimized?

For cis/trans isomerization, employ Lewis acids (e.g., BF₃·Et₂O) in aprotic solvents (e.g., dichloromethane) to favor thermodynamically stable trans-isomers. Selective crystallization of intermediates can be achieved using solvent mixtures like ethyl acetate/hexane , leveraging solubility differences. Monitor progress via HPLC with chiral columns .

Q. What computational methods complement experimental data for structure-activity relationship (SAR) studies?

Combine density functional theory (DFT) for electronic structure analysis with molecular docking (e.g., AutoDock Vina) to predict binding poses at target receptors (e.g., cannabinoid receptors). Validate predictions using NMR titration experiments to detect ligand-receptor interactions .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

Re-examine sample purity via HPLC-UV/HRMS to rule out impurities or solvates. If discrepancies persist, use variable-temperature NMR to assess dynamic processes (e.g., rotamers). For X-ray vs. NMR conflicts, prioritize X-ray data for rigid structures but consider solution-state dynamics .

Q. What steps mitigate variability in bioactivity assays for this compound?

Standardize assay conditions (e.g., cell passage number, serum-free media) and include positive controls (e.g., known receptor agonists/antagonists). Use dose-response curves with ≥3 technical replicates to calculate EC₅₀/IC₅₀ values. Cross-validate with knockout cell lines to confirm target specificity .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

| Technique | Critical Parameters | Reference |

|---|---|---|

| LC-HRMS | Precursor ion: m/z 265.0984 [M+H]⁺ | |

| HMBC NMR | Correlation: H-3 (δ 2.1 ppm) → C=O (δ 172 ppm) | |

| X-ray | Space group: P2₁/c; R-factor: <0.05 |

Q. Table 2. Recommended Assays for Biological Activity Screening

| Assay Type | Target | Protocol Highlights |

|---|---|---|

| Calcium flux | GPCRs (e.g., GPR43) | Use FLIPR Tetra with Fura-2 AM dye |

| Radioligand binding | Cannabinoid receptors | [³H]CP-55,940 displacement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.